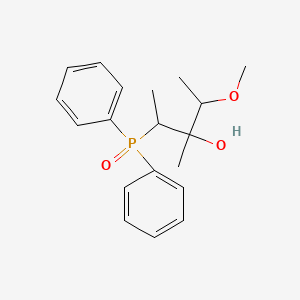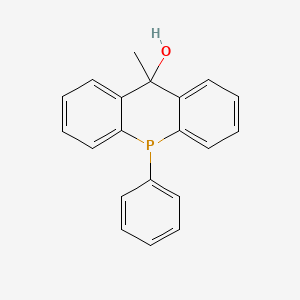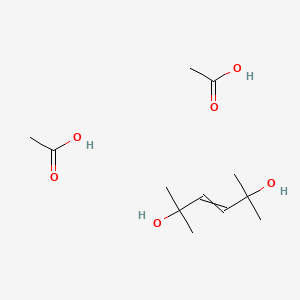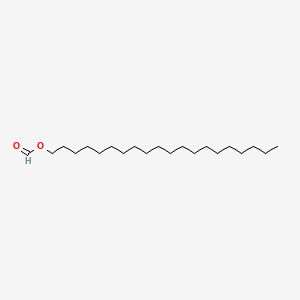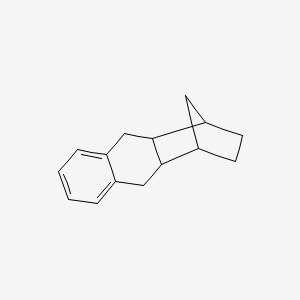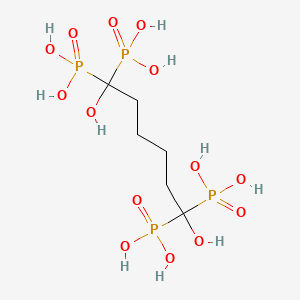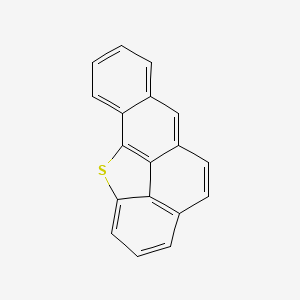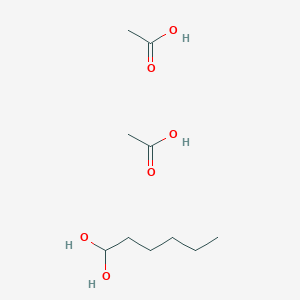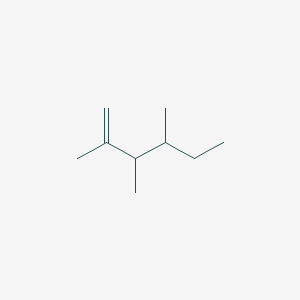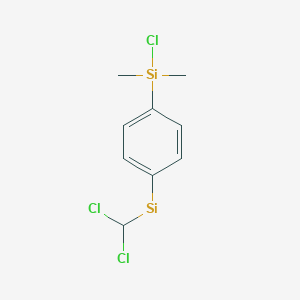
1-(Chlorodimethylsilyl)-4-(dichloromethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is an organosilicon compound with a unique structure that includes both chloromethyl and phenyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane typically involves the reaction of 4-chlorophenylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions and minimizing the production of by-products.
化学反应分析
Types of Reactions
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various silanes with different substituents.
科学研究应用
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: The compound is used in the production of specialty polymers and coatings with enhanced properties.
作用机制
The mechanism by which Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic substrates, and the pathways involved often include nucleophilic substitution and oxidative addition reactions.
相似化合物的比较
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the phenyl group.
Chlorodimethylsilane: Similar but has two methyl groups instead of one chloromethyl group.
Dimethyldichlorosilane: Similar but has two chlorine atoms attached to the silicon atom.
Uniqueness
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis.
属性
分子式 |
C9H11Cl3Si2 |
|---|---|
分子量 |
281.7 g/mol |
InChI |
InChI=1S/C9H11Cl3Si2/c1-14(2,12)8-5-3-7(4-6-8)13-9(10)11/h3-6,9H,1-2H3 |
InChI 键 |
ZTAQKBCQGZLRRZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si]C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)

